molecular formula C6H7N3O B1199803 3-Nitrosomethylaminopyridine CAS No. 69658-91-9

3-Nitrosomethylaminopyridine

Cat. No. B1199803
CAS RN: 69658-91-9
M. Wt: 137.14 g/mol
InChI Key: GOPFSGIKKZFUJK-UHFFFAOYSA-N
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Description

3-Nitrosomethylaminopyridine is a chemical compound with the molecular formula C6H7N3O . It is a nitroso compound, a class of chemicals that have been associated with carcinogenic activity .


Molecular Structure Analysis

The molecular structure of 3-Nitrosomethylaminopyridine consists of a pyridine ring with a nitrosomethylamino group attached . The molecular weight is approximately 137.139 Da .

Scientific Research Applications

  • Mutagenic Activity in Bacterial Systems : 3-NMPY has been studied for its mutagenic activity. It was found to be directly mutagenic for Escherichia coli but its mutagenic potential was abolished when the S-100 liver fraction was added to incubation mixtures (Kerklaan, Bouter, & Mohn, 1982).

  • Effects on Saccharomyces cerevisiae : Nitroacridines, including 3-NMPY derivatives, were found to enhance the frequency of 'petite' mutants in yeast strains, indicating their mitochondrial mutagenic effects (Ferguson & Turner, 1987).

  • Activity in Chinese Hamster Cells : In studies with Chinese hamster fibroblasts, 3-NMPY showed no statistically significant mutagenic activity, but weakly increased the incidence of micronuclei at cytotoxic doses, indicating clastogenic activity (Ferguson & van Zijl, 1988).

  • Interactions with Esters : 3-NMPY was shown to react with malonate esters to form derivatives of carbamates, amides, and dihydropyridines, demonstrating its chemical reactivity and potential for forming diverse compounds (Kiriazis, Kalatzis, & Alexandrou, 1989).

  • Anticancer Agent Analogs : Nitroacridines, related to 3-NMPY, have been explored for their potential as anticancer agents. Some analogs showed impressive activity against leukemia in both in vitro and in vivo studies, leading to clinical trials (Capps et al., 1992).

  • Reductive Metabolism and Cytotoxicity : Studies on nitracrine, a nitroacridine derivative, indicated that differences in reductive metabolism could influence hypoxia-selective cytotoxicity, suggesting a similar potential for 3-NMPY derivatives in cancer therapy (Wilson, Anderson, & Denny, 1989).

Safety And Hazards

3-Nitrosomethylaminopyridine is a nitroso compound, which are known to be carcinogenic . Therefore, it should be handled with care to avoid exposure. Specific safety data for this compound is not available in the sources I have.

properties

IUPAC Name

N-methyl-N-pyridin-3-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-9(8-10)6-3-2-4-7-5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPFSGIKKZFUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021051
Record name N-Methyl-N-nitroso-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrosomethylaminopyridine

CAS RN

69658-91-9
Record name 3-Nitrosomethylaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069658919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-nitroso-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitrosomethylaminopyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33AY3C9WUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
E Kalatzis, P Papadopoulos - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… 3-Nitrosomethylaminopyridine was prepared by treating sodium nitrite (4 g) in water (15 ml) with 3-methylaminopyridine (1.5 g) in a solution of concentrated hydrochloric acid (15 ml) …
Number of citations: 9 pubs.rsc.org
DJ Snodin - Regulatory Toxicology and Pharmacology, 2023 - Elsevier
The TTC (Threshold of Toxicological Concern; set at 1.5 μg/day for pharmaceuticals) defines an acceptable patient intake for any unstudied chemical posing a negligible risk of …
Number of citations: 4 www.sciencedirect.com
A Morales Helguera, M Perez Gonzalez… - Chemical research in …, 2008 - ACS Publications
Chemical carcinogenicity is of primary interest because it drives much of the current regulatory actions regarding new and existing chemicals and conventional experimental tests take …
Number of citations: 45 pubs.acs.org
T Fan, G Sun, L Zhao, X Cui, R Zhong - International journal of molecular …, 2018 - mdpi.com
To better understand the mechanism of in vivo toxicity of N-nitroso compounds (NNCs), the toxicity data of 80 NNCs related to their rat acute oral toxicity data (50% lethal dose …
Number of citations: 41 www.mdpi.com
A Helguera, M Cordeiro, M González… - … on Synthetic Organic …, 2007 - academia.edu
… 3-Nitrosomethylaminopyridine … 3-Nitrosomethylaminopyridine …
Number of citations: 5 www.academia.edu
LS Gold, TH Slone, GM Backman… - Environmental …, 1987 - ehp.niehs.nih.gov
This paper is the second chronological supplement to the Carcinogenic Potency Database, published earlier in this journal (1,2,4). We report here results of carcinogenesis bioassays …
Number of citations: 181 ehp.niehs.nih.gov
ST Moss - 2005 - search.proquest.com
A new structure-activity relationship (SAR) approach to modeling was utilized to study mammary gland carcinogens. A set of chemicals tested for mammary tumorigenesis that have …
Number of citations: 6 search.proquest.com
LS Gold - Environmental Health Perspectives, 1987 - researchgate.net
Background This is the third paper in which a portiom of the Car-cinogenic Potency Database (CPDB) is published in plot format. We have developed the CPDB in an effort to improve …
Number of citations: 6 www.researchgate.net
LS Gold, P Lopipero - 1986
Number of citations: 0

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